3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an ethoxyisobenzofuran moiety. The combination of these functional groups imparts distinct chemical and physical characteristics, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group onto the phenyl ring.
Coupling with Isobenzofuranone: The intermediate is then coupled with isobenzofuranone under specific conditions to form the desired compound. This step may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound’s chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isobenzofuranone moiety may engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound shares the dimethylamino group and phenyl ring but differs in its overall structure and properties.
4-Dimethylaminocinnamaldehyde: Another compound with a dimethylamino group, used in different applications such as chromogenic assays.
Uniqueness
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one stands out due to its combination of functional groups, which imparts unique chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
62633-16-3 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-6-ethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO3/c1-4-21-14-9-10-15-16(11-14)18(20)22-17(15)12-5-7-13(8-6-12)19(2)3/h5-11,17H,4H2,1-3H3 |
InChI Key |
BGAUCCWAOMKHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(OC2=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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